Lipophilicity and TPSA Differentiation versus Non-Brominated Trifluoroethoxy Analog
Compared to its non-brominated analog 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine (CAS 57925-49-2), the target compound 6-bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine introduces a bromine substituent that increases molecular weight from 206.17 to 285.06 g/mol . The target compound has a calculated LogP of 2.55 and TPSA of 61.27 Ų . This ~79 Da mass increase is comparable to adding a phenyl ring in terms of steric bulk, while the bromine's polarizable surface contributes to halogen bonding potential absent in the non-brominated comparator.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 285.06 g/mol, predicted LogP 2.55, TPSA 61.27 Ų |
| Comparator Or Baseline | 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine: MW 206.17 g/mol |
| Quantified Difference | ΔMW = +78.89 g/mol (+38.3% increase); LogP data for comparator not directly comparable from same source but predicted to be ~1.2–1.5 based on fragment contributions |
| Conditions | Calculated properties from vendor datasheets; structures differ by presence/absence of bromine at the 3-position |
Why This Matters
The bromine substituent offers both a synthetic handle for cross-coupling diversification and increased lipophilicity for membrane permeability optimization, which is critical for hit-to-lead campaigns in medicinal chemistry.
